1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a related compound was synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate in isopropanol. This was followed by the addition of N,N-diisopropylethylamine (DIPEA). After refluxing for 5 hours, the reaction was cooled, and the product was extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallography. For example, the crystal structure of a related compound, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, was determined .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of a related compound involved a Pd-catalyzed coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, compounds containing a trifluoromethylpyridine moiety have been found to have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine .科学的研究の応用
Medicinal Chemistry and Drug Development
1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one exhibits potential as a scaffold for designing novel pharmaceutical agents. Researchers have explored its derivatives for various therapeutic purposes, including:
- Antimicrobial Agents : In silico molecular docking studies have investigated its interactions with microbial targets, suggesting potential antimicrobial activity .
- Neurological Disorders : The compound’s structural features make it an interesting candidate for modulating neurotransmitter receptors, such as metabotropic glutamate receptor 2 (mGluR2) in the brain .
Heterocyclic Synthesis
This compound actively participates in the synthesis of diverse heterocyclic compounds. Notably:
- 1H-Benzimidazole Derivatives : It has been employed in creating new 1H-benzimidazole derivatives, demonstrating its utility in generating complex organic molecules.
- Nitrogen-Containing Heterocycles : Researchers have harnessed its reactivity to access compounds with potential biological activity .
Crystallography and Structural Insights
The crystal structure of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one provides valuable information:
作用機序
Mode of Action
The exact mode of action of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .
Safety and Hazards
将来の方向性
The future directions of research on similar compounds involve their potential applications in various fields. For instance, a 11C-labeled positron emission tomography (PET) tracer originating from a mGluR2 inhibitor has been synthesized and evaluated, indicating potential applications in medical imaging .
特性
IUPAC Name |
1-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-16-7-4-15-9(10(16)18)17-5-2-8(3-6-17)11(12,13)14/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPDPBZANORLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。